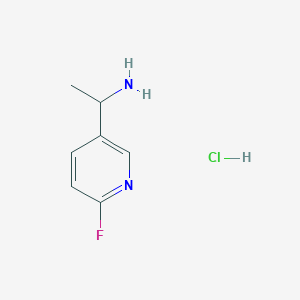

1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride

描述

1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride is a pyridine-derived compound with the molecular formula C₇H₁₀ClFN₂ and a molecular weight of 176.62 g/mol . Its CAS registry number is 2206821-16-9, and it is primarily utilized as a laboratory chemical for scientific research and development. The compound features a fluorinated pyridine ring with the fluorine atom at the 6-position and an ethanamine moiety attached to the 3-position of the pyridine core. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and drug discovery, particularly in targeting receptors or enzymes influenced by fluorine substitution .

属性

IUPAC Name |

1-(6-fluoropyridin-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.ClH/c1-5(9)6-2-3-7(8)10-4-6;/h2-5H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJHJHBOTVQUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride typically involves the following steps:

Fluorination of Pyridine: The starting material, pyridine, undergoes selective fluorination at the 6-position using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

Formation of Ethanamine Group: The fluorinated pyridine is then subjected to a nucleophilic substitution reaction with ethylamine under basic conditions to form 1-(6-Fluoropyridin-3-yl)ethanamine.

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

化学反应分析

Types of Reactions: 1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The ethanamine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide or ammonia under basic conditions.

Major Products Formed:

Oxidation: Imines, nitriles.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives.

科学研究应用

Chemistry

This compound serves as a building block for synthesizing more complex fluorinated compounds. Its unique structure allows for various chemical transformations, including:

- Oxidation : Producing imines or nitriles.

- Reduction : Forming amine derivatives.

- Substitution Reactions : Replacing the fluorine atom with other nucleophiles.

| Reaction Type | Example Products | Common Reagents |

|---|---|---|

| Oxidation | Imines, nitriles | Potassium permanganate, chromium trioxide |

| Reduction | Amine derivatives | Lithium aluminum hydride, palladium catalyst |

| Substitution | Substituted pyridine derivatives | Sodium methoxide, ammonia |

Biology

In biological research, 1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride is investigated for its role as a ligand in receptor binding studies. The fluorine atom enhances binding affinity and selectivity towards specific biological targets, making it valuable in drug discovery and development.

Medicine

The compound has been explored for potential therapeutic effects, particularly in developing novel pharmaceuticals targeting various diseases, including neurological disorders. Its mechanism involves interaction with specific enzymes or receptors, which may lead to innovative treatment options.

Case Studies

- Ligand Binding Studies : Research has demonstrated that this compound exhibits high affinity for certain neurotransmitter receptors, indicating its potential as a lead compound in pharmacological applications.

- Synthesis of Derivatives : A study focused on synthesizing derivatives of this compound revealed enhanced biological activity compared to non-fluorinated analogs, suggesting that the fluorine substituent plays a crucial role in modulating pharmacokinetic properties.

作用机制

The mechanism of action of 1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the ethanamine group facilitates its interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs: Fluoropyridinyl Ethanamine Derivatives

The fluorine position on the pyridine ring and the presence of additional substituents significantly influence the physicochemical and biological properties of these compounds. Key analogs include:

Key Observations :

- The position of fluorine on the pyridine ring (e.g., 5 vs. 6 vs.

- Dihydrochloride salts (e.g., CAS 1909288-54-5) exhibit higher solubility in aqueous media compared to monohydrochloride forms but may differ in stability under physiological conditions .

- Substituents like 2-fluoroethoxy (CAS 2197057-26-2) introduce steric bulk and polarity, which could affect membrane permeability and metabolic stability .

Comparison with Non-Pyridine Ethanamine Derivatives

Ethanamine derivatives with alternative aromatic systems highlight the role of the core structure in biological activity:

Indole-Based Analogs

- Tryptamine hydrochloride (CAS 61-54-1): Features an indole ring instead of pyridine. Demonstrated anti-plasmodial activity and hydrogen-bonding interactions with HSP90 via GLU527 and TYR604 residues .

- 5-Ethyl- and 5-propyl-indole derivatives (Compounds 2 and 3 in ): Exhibit similar HSP90 binding but with enhanced hydrophobic interactions due to alkyl chains .

Substituted Phenyl Analogs

Key Observations :

- Pyridine vs. Indole/Phenyl Cores : Pyridine’s nitrogen atom enables hydrogen bonding and π-stacking interactions distinct from indole’s fused bicyclic system or phenyl’s simplicity.

- Substituent Effects : Halogens (F, Cl) and alkoxy groups modulate solubility, bioavailability, and target engagement.

Solubility and Stability

- Hydrochloride salts generally improve water solubility. For example, this compound’s solubility is likely comparable to its dihydrochloride analog (CAS 1909288-54-5), but the latter may exhibit higher hygroscopicity .

生物活性

1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride is a fluorinated compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on existing research.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom at the 6-position and an ethanamine group. The presence of the fluorine atom is crucial as it enhances the compound's binding affinity to biological targets, thereby influencing its pharmacological profile.

This compound interacts with specific molecular targets, such as enzymes and receptors. Its mechanism of action is characterized by:

- Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit various enzymes, which is vital for its therapeutic effects.

- Receptor Modulation : It acts as a ligand in receptor binding studies, particularly in the context of dopamine and serotonin receptors, which are critical in neuropharmacology .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy varies based on the structure-activity relationship (SAR) with other similar compounds, highlighting the importance of the fluorine substitution in enhancing biological activity.

Anticancer Potential

The compound has shown promise in anticancer studies, particularly against various cancer cell lines. For example:

- Cytotoxicity : In vitro studies have demonstrated that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. The IC50 values reported suggest significant potency against several human leukemia and solid tumor cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| CEM-13 (Leukemia) | 0.48 |

| MCF-7 (Breast Cancer) | 0.76 |

| HCT-116 (Colon Cancer) | 1.54 |

Neuropharmacological Effects

The compound's interaction with neurotransmitter receptors has been evaluated using cAMP assays, revealing its potential as a modulator of dopaminergic and serotonergic pathways. This suggests applications in treating neurological disorders .

Case Studies

- Antimalarial Research : A study explored the optimization of imidazopyridazine inhibitors, which included derivatives of this compound. These compounds exhibited high affinity for Plasmodium falciparum calcium-dependent protein kinase, indicating potential for antimalarial drug development .

- Cancer Therapeutics : Clinical evaluations have included testing this compound's efficacy in reducing tumor growth in murine models. Results indicated a significant reduction in parasitemia when dosed appropriately, showcasing its potential in vivo efficacy against cancer .

常见问题

Q. What are the recommended synthetic routes for preparing 1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride with high purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination of fluoropyridine precursors. For example:

- Step 1: React 6-fluoropyridine-3-carbaldehyde with nitroethane under basic conditions to form a nitroalkene intermediate.

- Step 2: Reduce the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, H₂).

- Step 3: Purify via recrystallization from ethanol/water or column chromatography.

- Purity Validation: Use HPLC (≥95% purity, C18 column, 0.1% TFA in H₂O/MeCN gradient) and ¹⁹F NMR (δ ≈ -110 ppm for aromatic fluorine) .

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

- Handling: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Electrostatic discharge precautions are critical due to pyridine derivatives’ reactivity .

- Storage: Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Monitor moisture levels to prevent hydrolysis (e.g., use desiccants) .

- Safety Note: While toxicity data are limited, assume hazards similar to fluorinated amines (e.g., HF release under decomposition).

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

Q. What are the potential decomposition pathways of this compound under thermal stress?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Decomposition onset at ~200°C. Major mass loss corresponds to HCl release (theoretical 17.2%).

- GC-MS of Pyrolysates: Detect fluoropyridine fragments (m/z 95, 113) and toxic gases (HCl, HF, CO) using NIST library matching .

- Mitigation: Avoid heating above 150°C; use inert atmospheres during reactions.

Q. How can contradictory solubility data for this compound in literature be resolved?

Methodological Answer:

-

Step 1: Perform solubility screens in 10 solvents (e.g., H₂O, EtOH, DMSO) at 25°C and 60°C.

-

Step 2: Use dynamic light scattering (DLS) to detect aggregation.

-

Example Data:

Solvent Solubility (mg/mL) Water 12.3 ± 1.5 Methanol 45.7 ± 2.1 DCM <0.1 -

Note: Discrepancies may arise from hydrate formation or impurities .

Q. What is the role of fluorine substitution in modulating the compound’s interaction with biological targets?

Methodological Answer:

Q. How can enantiomeric resolution be achieved if the compound exhibits chirality?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。